1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.253. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Drug Precursors
- Synthesis of Pyrrole Derivatives : A compound structurally related to 1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been synthesized as an intermediate for small molecule anticancer drugs. This synthesis involves acylation and nucleophilic substitution, yielding an aqueous solubility aldehyde with a total yield of 65% (Wang, Tu, Han, & Guo, 2017).
Natural Products and Biological Activity
- Compounds from Watermelon Seeds : Pyrazole alkaloids isolated from watermelon seeds, such as 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole, have shown modest inhibitory activity on melanogenesis without cytotoxicity, indicating potential for skin-related applications (Kikuchi et al., 2015).
Chemistry and Material Science
- Supramolecular Chemistry : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for paramagnetic transition metal ions, leading to the formation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This application demonstrates the potential of pyrrole derivatives in the field of supramolecular chemistry and materials science (Giannopoulos et al., 2014).
Antimicrobial and Biochemical Studies
- Chitosan Schiff Bases : Schiff bases of chitosan synthesized with heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, have been studied for their antimicrobial activity against various bacteria and fungi. The results highlight the potential of pyrrole derivatives in the development of new antimicrobial agents (Hamed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-ethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-11-6-3-4-8-13(11)14-9-5-7-12(14)10-15/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGSQLYSZHEYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.